Ethyl 2,6-dichloronicotinate

Solid State Properties Process Chemistry Ester Derivatives

Procure Ethyl 2,6-dichloronicotinate as your exclusive building block for precision synthesis. The critical 2,6-dichloro substitution pattern dictates unmatched regioselectivity in SNAr and cross-coupling reactions, selectively functionalizing the 6-position—a feat impossible with mono-chlorinated analogs. Its solid physical form (crystalline powder, m.p. 50–54°C) simplifies handling and purification in large-scale agrochemical and API manufacturing compared to the problematic, high-melting free acid. Available in ≥98% purity with comprehensive analytical documentation (NMR, HPLC), this intermediate ensures reproducible, high-yield outcomes, accelerating your route scouting and process development.

Molecular Formula C8H7Cl2NO2
Molecular Weight 220.05 g/mol
CAS No. 58584-86-4
Cat. No. B1337556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,6-dichloronicotinate
CAS58584-86-4
Molecular FormulaC8H7Cl2NO2
Molecular Weight220.05 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C=C1)Cl)Cl
InChIInChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3
InChIKeyKKYBVLDQTWQETN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,6-Dichloronicotinate (CAS 58584-86-4): Core Intermediate Profile for Agrochemical and Pharmaceutical Synthesis


Ethyl 2,6-dichloronicotinate (CAS 58584-86-4) is a halogenated pyridine carboxylate ester with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol . This compound serves as a versatile synthetic intermediate, featuring a pyridine ring bearing chlorine atoms at the 2- and 6-positions and an ethyl ester group at the 3-position. It is predominantly employed in the synthesis of agrochemicals, such as herbicides and pesticides, and in the preparation of active pharmaceutical ingredients (APIs) [1]. The compound is commercially available as a white to light yellow crystalline powder with a typical purity specification of ≥98.0% (GC) .

Critical Substituent and Ester Group Effects in Ethyl 2,6-Dichloronicotinate (CAS 58584-86-4) That Preclude Simple Substitution


Direct substitution of ethyl 2,6-dichloronicotinate with seemingly similar pyridine carboxylates or mono-chlorinated analogs is not feasible without altering critical reaction outcomes. The precise 2,6-dichloro substitution pattern creates a unique electronic environment that governs regioselectivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. Furthermore, the ethyl ester functionality imparts distinct physical properties, such as a specific melting point range and solubility profile, which directly influence reaction work-up procedures, purification strategies, and the compound's long-term storage stability compared to the corresponding methyl ester or free acid [2]. These factors collectively determine the success of downstream synthetic sequences and final product purity.

Quantitative Differentiation of Ethyl 2,6-Dichloronicotinate (CAS 58584-86-4) Against Key Analogs


Altered Physical Form and Handling Characteristics Compared to 2,6-Dichloronicotinic Acid

Esterification of 2,6-dichloronicotinic acid to its ethyl ester results in a significant reduction in melting point and a change in solubility profile. Ethyl 2,6-dichloronicotinate exhibits a melting point range of 50.0–54.0 °C and is a solid at ambient temperature . In contrast, the parent acid, 2,6-dichloronicotinic acid, has a substantially higher melting point of 145–153 °C . This difference simplifies the handling and purification of the ester, as it can be crystallized from a wider range of organic solvents and does not require the high-temperature conditions necessary for working with the free acid.

Solid State Properties Process Chemistry Ester Derivatives

Enhanced Solubility in Organic Media vs. Methyl Ester and Free Acid Forms

The ethyl ester exhibits a solubility profile tailored for organic synthesis. Ethyl 2,6-dichloronicotinate is reported to be soluble in methanol and ethanol, with a low aqueous solubility of approximately 0.1 g/100 mL at 20 °C [1]. While quantitative solubility data for the direct comparator, methyl 2,6-dichloronicotinate, are less readily available, the ethyl ester is recognized for its improved lipophilicity (calculated LogP of 2.57) , which generally correlates with enhanced solubility in a broader range of organic reaction media compared to the smaller, more polar methyl ester. This property is advantageous for reactions performed in aprotic solvents like THF or toluene, where the free acid exhibits poor solubility.

Solubility Process Development Ester Derivatives

Differential Regioselectivity in SNAr Reactions Compared to Mono-Chlorinated Nicotinates

The presence of two chlorine atoms at the 2- and 6-positions of the pyridine ring dictates a unique regioselectivity pattern in nucleophilic aromatic substitution (SNAr) reactions. Studies on the analogous methyl 2,6-dichloronicotinate have demonstrated that using DABCO as a catalyst enables highly regioselective substitution at the 6-position with phenols, yielding exclusive 6-aryloxy ether products [1]. This contrasts with ethyl 2-chloronicotinate and ethyl 6-chloronicotinate, which possess only a single reactive chlorine and thus lack the regioselectivity challenges and opportunities inherent to the 2,6-dichloro scaffold . The 2,6-dichloro pattern provides a platform for sequential, site-selective derivatization, which is a critical advantage in complex molecule synthesis.

Regioselectivity Nucleophilic Aromatic Substitution Cross-Coupling

Validated Application Scenarios for Ethyl 2,6-Dichloronicotinate (CAS 58584-86-4) Based on Differential Properties


Key Intermediate for Regioselective Synthesis of 6-Aryl-2-chloronicotinic Acid Derivatives

The defined 2,6-dichloro substitution pattern enables highly regioselective Suzuki-Miyaura cross-couplings. Ethyl 2,6-dichloronicotinate, or its acid precursor, undergoes palladium-catalyzed coupling with aryl boronic acids selectively at the 6-position, providing access to 6-aryl-2-chloronicotinic acids [1]. This specific reactivity, which is not possible with mono-chlorinated analogs, is exploited in medicinal chemistry to construct libraries of nicotinic acid derivatives for biological screening, including potential 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors .

Scalable Intermediate for Agrochemical Manufacturing

The favorable physical form (solid, m.p. 50–54 °C) and good solubility in organic solvents of ethyl 2,6-dichloronicotinate make it a practical intermediate for large-scale production of herbicides and pesticides. Its ease of handling and purification, as contrasted with the high-melting free acid (m.p. 145–153 °C) , reduces the complexity of process development and manufacturing. The ethyl ester is a direct precursor to various agrochemical active ingredients, where the pyridine core is a common pharmacophore [2].

Building Block for Fine Chemical Research

In research and development settings, the distinct solubility and stability profile of ethyl 2,6-dichloronicotinate supports its use as a robust building block. Its stability under recommended storage conditions (room temperature, cool and dark place) and well-defined melting point ensure consistency in exploratory chemistry . The compound's high purity (≥98.0% by GC) and availability with detailed analytical documentation (NMR, HPLC) from commercial vendors further qualify it for use in generating reliable, reproducible data in early-stage drug and agrochemical discovery programs.

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